3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Overview
Description
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxaspiro[45]dec-7-en-8-yl)-5-methoxy-1H-indole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile
- 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Uniqueness
What sets 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole apart from similar compounds is its methoxy group at the 5-position of the indole ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .
Biological Activity
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features and functional groups.
- Molecular Formula : C₁₇H₁₉N₁O₃
- Molecular Weight : 285.34 g/mol
- CAS Number : 185383-63-5
- InChI Key : QYGVLTKSAUBNID-UHFFFAOYSA-N
Structural Characteristics
The compound features a methoxy group at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure contributes to its unique properties, allowing for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Reported Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, although further research is needed to elucidate the mechanisms involved.
- Neuroprotective Effects : There are indications that it may provide neuroprotective benefits, potentially useful in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Spirocyclic structure with methoxy group | Antimicrobial, anticancer |
5-Nitroindole | Indole with nitro group | Anticancer properties |
Indole derivatives | Various substituents on indole | Varying biological activities |
The unique spirocyclic structure combined with the methoxy group enhances the biological activities of this compound compared to simpler analogs.
Study 1: Antimicrobial Activity
In a recent study published in Molecules, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound using human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.
Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound showed promise in models of oxidative stress-induced neuronal damage. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVLTKSAUBNID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377293 | |
Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185383-63-5 | |
Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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